2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime
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Overview
Description
“2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime” is a complex organic compound. It contains an imidazo[1,2-a]pyridine core, which is a fused bicyclic heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . In one study, a series of ligands derived from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde were synthesized .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques like NMR spectroscopy. For instance, a related compound was analyzed using 1H NMR and 13C NMR .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For example, it can form complexes with copper(II) salts, which have been examined for their catecholase activity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For a related compound, the melting point and NMR spectral data were reported .Scientific Research Applications
Synthesis and Biological Applications
The synthesis of heterosubstituted chalcones and oxopyrimidines involving the imidazo[1,2-a]pyridine nucleus has been achieved through reactions with various aryl acetophenones and further treatment with urea, showcasing the compound's utility in generating new molecules with potential antimicrobial activity (Joshi et al., 2012). This demonstrates the compound's relevance in the synthesis of novel compounds for biological studies.
Fluorescent Molecular Rotors
The development of fluorescent molecular rotors (FMRs) by condensation of imidazo[1,2-a]pyridine derivatives with active methylene moieties highlights the compound's role in creating viscosity sensing probes. These FMRs exhibit significant viscosity sensitivity and fluorescence emission enhancement in viscous environments, indicating their potential in biophysical and biochemical sensing applications (Jadhav & Sekar, 2017).
Mechanochemical and Conformational Studies
Mechanochemical pathways have been explored for transforming N-heterocyclic carbonyl compounds into oximes, including those related to imidazo[1,2-a]pyridines. This solvent-free method offers insights into green chemistry approaches for synthesizing oximes, emphasizing the compound's versatility in chemical transformations (Primožič et al., 2014).
Dinuclear and Trinuclear Complex Formation
Research on zinc(II) benzoate/pyridyl oxime chemistry, depending on the position of the oxime group, showcases the compound's utility in forming complex structures. This work has implications for understanding metal-organic frameworks and coordination chemistry, providing a foundation for developing new materials with specific properties (Konidaris et al., 2009).
Anticancer Activity Studies
The synthesis of novel quinazolinone derivatives, including Schiff bases and oxazolone, based on imidazo[1,2-a]pyridine derivatives, has been evaluated for anti-inflammatory and analgesic properties. These compounds' potential anti-cancer activities underline the importance of this chemical structure in medicinal chemistry research (Farag et al., 2012).
Future Directions
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Imidazo[1,2-a]pyridines are known to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
(E)-1-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-N-[(4-fluorophenyl)methoxy]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O/c1-15-3-2-12-27-20(13-25-28-14-16-4-10-19(24)11-5-16)21(26-22(15)27)17-6-8-18(23)9-7-17/h2-13H,14H2,1H3/b25-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCSHVDANKFUHN-DHRITJCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C=NOCC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C2/C=N/OCC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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